molecular formula C15H10F5NO5 B608828 Mal-PEG1-PFP CAS No. 1807530-08-0

Mal-PEG1-PFP

Cat. No. B608828
CAS RN: 1807530-08-0
M. Wt: 379.24
InChI Key: ZKWVOGYIIBUFNC-UHFFFAOYSA-N
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Description

Mal-PEG1-PFP is a PEG linker containing maleimide and PFP moieties . It is a biochemical used for proteomics research . The molecular formula is C15H10F5NO5 and the molecular weight is 379.24 .


Synthesis Analysis

This compound ester is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The this compound molecule contains a total of 37 bond(s). There are 27 non-H bond(s), 10 multiple bond(s), 8 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 imide(s) (-thio) and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

Maleimides are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 379.2 g/mol . It is a PEG linker containing maleimide and PFP ester functional groups . The compound is stored at -20°C .

Scientific Research Applications

Gene Therapy and Cancer Research

  • The construction of non-viral, recombinant eukaryotic expression vectors, such as pEGFP-N1-p53/MAR, has been used in cancer research. This approach lays a foundation for establishing an anticancer protein bioreactor and promotes apoptosis in cancer cells in vitro (Peng et al., 2018).

Enhancing Drug Circulation Half-life

  • N-terminal site-specific PEGylation, such as with Mal-Tα1, can significantly increase the circulation half-life of biopharmaceuticals, demonstrating an improved strategy for enhancing drug stability in the bloodstream (Peng et al., 2019).

Targeted Drug Delivery

  • The development of multifunctional polymeric micelles, like Biotin-PEG-b-PLL(Mal)-peptide-DOX, offers a targeted approach to deliver anticancer drugs and induce apoptosis in cancer cells (Chen et al., 2015).
  • The use of transferrin-PEG-PE modified dexamethasone conjugated carriers has been shown to improve transfection efficiency in tumor-targeted gene delivery systems (Wang et al., 2012).

Ultrasound-Triggered Gene Transfection

  • The development of ultrasound-triggered phase-transition nanodroplets, like AHNP-PFP-TNDs, has been utilized for targeted treatment and gene therapy of Her2-overexpressing breast cancer (Gao et al., 2017).

Fluorescence-Based Assays

  • The creation of water-soluble conjugated polymers, such as PFP-FB modified with boronate-protected fluorescein, has been used in ratiometric detection of chemical transmitters in living cells (Wang et al., 2015).

Mechanism of Action

Target of Action

Mal-PEG1-PFP is a PEG linker containing maleimide and PFP moieties . The primary targets of this compound are thiol groups and amine groups . Maleimides are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . PFP moieties are amine-reactive .

Mode of Action

This compound exploits the reactivity of maleimide and PFP moieties to form bonds with thiol and amine groups, respectively . The maleimide moiety reacts with thiol groups to form stable thiolester bonds . The PFP moiety is less susceptible to hydrolysis and reacts with amine groups .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG linker. The hydrophilic PEG linker increases the water solubility of a compound in aqueous media , which can enhance the bioavailability of the compound.

Result of Action

The result of this compound’s action is the formation of PROTACs that can selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The maleimide moiety of this compound reacts with thiol groups to form thiolester bonds specifically between pH 6.5 and 7.5 . Therefore, the efficacy and stability of this compound can be influenced by the pH of its environment. Additionally, the hydrophilic PEG linker can enhance the compound’s solubility in aqueous environments .

Future Directions

Mal-PEG1-PFP is a PEG linker used for drug delivery . Its hydrophilic nature increases the water solubility of a compound in aqueous media , making it a promising tool in the development of new therapeutics.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO5/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(24)3-5-25-6-4-21-7(22)1-2-8(21)23/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWVOGYIIBUFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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